molecular formula C13H13NO2S B5715619 N-(2-furylmethyl)-2-(phenylthio)acetamide

N-(2-furylmethyl)-2-(phenylthio)acetamide

Cat. No.: B5715619
M. Wt: 247.31 g/mol
InChI Key: BPIASVWLNHWJTN-UHFFFAOYSA-N
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Description

Contextualization of Acetamide (B32628) Derivatives in Chemical Biology and Material Science

The acetamide group is a cornerstone in the design of new molecules for both biological and material applications. In the realm of chemical biology, acetamide derivatives are integral to a vast array of pharmacologically active compounds. Researchers have successfully synthesized acetamides demonstrating significant antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The amide linkage itself is crucial, as its polarity and ability to form hydrogen bonds facilitate vital molecular interactions with biological targets. cymitquimica.com For instance, studies on flavonoid acetamide derivatives have shown that converting hydroxyl groups to acetamide moieties can improve bioavailability, a critical factor in drug development.

In material science, the parent compound, acetamide, is utilized as an industrial solvent and a plasticizer. nih.gov Its high dielectric constant, which is greater than that of most organic solvents, allows it to dissolve a variety of inorganic compounds, making its applications comparable to water in some contexts. nih.gov This suggests that derivatives like N-(2-furylmethyl)-2-(phenylthio)acetamide could be investigated for unique solvent properties or as precursors in polymer synthesis.

Overview of the Distinctive Structural Moieties: Furan (B31954), Phenylthio, and Acetamide

The properties of this compound are best understood by examining its three fundamental components:

Furan: This five-membered aromatic ring containing one oxygen atom is a prolific scaffold in medicinal chemistry. ijabbr.comnih.gov Found in numerous natural products and pharmaceuticals, the furan ring system is a key building block for agents with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects. nih.govresearchgate.net Its discovery dates back to 1780 with the description of 2-furoic acid. The furan nucleus is valued for its reactivity and its ability to act as a stable, easily functionalized core in drug design. ijabbr.com

Phenylthio: The phenylthio group (C₆H₅S-), also known as the phenylsulfanyl group, is derived from thiophenol. In synthetic chemistry, it is a versatile functional group prized for its ability to stabilize adjacent atoms and to participate in the formation and cleavage of carbon-sulfur bonds. This reactivity is harnessed to produce other important functional groups, making it a powerful tool in organic synthesis. evitachem.com The synthesis and crystal structure of the related compound N-phenyl-2-(phenylsulfanyl)acetamide have been characterized, providing insight into the conformational properties of the phenylthio-acetamide linkage. nih.gov

Acetamide: As the central linking unit, the acetamide functional group provides structural stability and influences the molecule's polarity and hydrogen-bonding capacity. It is a common feature in many biologically active compounds and serves as a reliable and versatile scaffold for connecting different pharmacophores. nih.govijper.org

Historical Development and Initial Research Trajectories Pertaining to Derivatives of this compound

Direct historical documentation for this compound is limited, but its developmental trajectory can be inferred from research on structurally similar compounds. The synthesis of such a molecule logically follows the convergence of independent research streams focusing on its constituent parts.

The likely synthetic pathway involves the amidation reaction between a 2-(phenylthio)acetic acid derivative and furfurylamine (B118560) (furan-2-ylmethanamine). A common method would be the conversion of 2-(phenylthio)acetic acid to its more reactive acyl chloride, which is then reacted with the amine. nih.gov An alternative route could involve the reaction of N-(2-furylmethyl)-2-chloroacetamide with thiophenol in the presence of a base. This type of nucleophilic substitution is a classic and widely used method for forming thioether bonds in acetamide derivatives.

Early research into related structures has laid the groundwork for studying this compound. For example, a patented process describes the preparation of 2-[(diphenylmethyl)thio]acetamide, an intermediate for the CNS stimulant Modafinil, highlighting the industrial relevance of thio-substituted acetamides. google.com Similarly, studies on N-arylazole acetamide derivatives, prepared by reacting alpha-bromo-N-arylacetamides with various heterocycles, have demonstrated significant anticonvulsant and antimicrobial activities. nih.gov The investigation of this compound is a logical extension of these established research avenues.

Scope and Objectives of Current Academic Research on this compound and its Analogues

Current and future research on this compound and its analogues is primarily driven by the search for new bioactive compounds. The key objectives of this research can be summarized as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the target compound and a library of its analogues. This includes detailed structural confirmation using modern spectroscopic methods (NMR, IR, MS) and X-ray crystallography, similar to the analysis performed on N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov

Biological Screening: Evaluating the compound and its derivatives for a wide range of pharmacological activities. Based on the activities of related furan and acetamide compounds, primary areas of investigation would include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govijabbr.comnih.govmdpi.com For example, a recent study on 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives identified a potent inhibitor of the VEGFR-2 kinase, a target in cancer therapy. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the three structural moieties (furan, phenylthio, and acetamide) to understand how chemical changes affect biological activity. For instance, researchers might introduce substituents onto the phenyl or furan rings or alter the length of the acetamide chain to optimize potency and selectivity. Studies on N-phenylacetamide derivatives have shown that such modifications can lead to potent antibacterial and nematicidal agents. mdpi.com

Exploration of Novel Applications: Investigating potential uses beyond medicine, such as in materials science as specialized solvents or as ligands for creating metal complexes with unique catalytic or biological properties. ekb.egmdpi.com

The combination of a proven bioactive heterocycle, a synthetically versatile sulfur linkage, and a stable amide core makes this compound a compound of considerable academic and potentially commercial interest.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: Experimental data for this specific compound is not readily available. Properties are estimated based on its chemical structure and data from similar compounds.

PropertyPredicted Value/Information
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform; limited solubility in water
Key Structural Features Aromatic furan ring, flexible thioether linkage, secondary amide group capable of H-bonding

Table 2: Biological Activities of Related Furan and Phenylthio Acetamide Derivatives

Compound Class/DerivativeObserved Biological ActivityReference
2-Acetamide-5-phenylthio-1,3,4-thiadiazole DerivativesAntiproliferative (VEGFR-2 inhibition) mdpi.com
N-Phenylacetamide Derivatives with Thiazole (B1198619)Antibacterial and Nematicidal mdpi.com
N-Phenyl-2-(phenyl-amino) Acetamide DerivativesAnticoagulant (Factor VIIa inhibition) ijper.org
Furan-based Pyridine Carbohydrazide DerivativesAnticancer (Apoptosis induction, G2/M cell cycle arrest)
General Acetamide DerivativesAntioxidant and Anti-inflammatory nih.gov
N-Arylazole Acetamide DerivativesAnticonvulsant and Antifungal nih.gov

Compound Reference Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(14-9-11-5-4-8-16-11)10-17-12-6-2-1-3-7-12/h1-8H,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIASVWLNHWJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Furylmethyl 2 Phenylthio Acetamide

Diverse Synthetic Strategies for N-(2-furylmethyl)-2-(phenylthio)acetamide and Related Structures

The synthesis of this compound, an amide featuring a furan (B31954) moiety and a phenylthio group, can be approached through various chemical routes. These range from traditional multi-step procedures to more contemporary, efficient methodologies.

Conventional Multi-step Synthetic Pathways

The most conventional approach to synthesizing this compound involves the formation of an amide bond between furfurylamine (B118560) (2-(aminomethyl)furan) and 2-(phenylthio)acetic acid or its activated derivatives. This is a classic example of nucleophilic acyl substitution.

Preparation of 2-(phenylthio)acetic acid : This key intermediate is typically synthesized via the reaction of thiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiophenolate anion, which then displaces the halide.

Activation of the Carboxylic Acid : For the amidation reaction, the carboxylic acid group of 2-(phenylthio)acetic acid is often converted to a more reactive species to facilitate the reaction with the amine. A common method is the conversion to an acyl chloride, 2-(phenylthio)acetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Amide Formation : The final step is the condensation reaction between furfurylamine and the activated 2-(phenylthio)acetyl chloride. nih.gov This reaction is often performed in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. This type of reaction, involving an acyl chloride and an amine, is a variation of the Schotten-Baumann reaction. ijper.org

A related conventional synthesis involves refluxing a mixture of a sulfonylguanidine (B1260306) derivative with a 2-chloro-N-substituted acetamide (B32628) in a solvent like 1,4-dioxane (B91453) with a base such as potassium hydroxide. nih.gov While applied to a different N-substituted acetamide, this highlights an alternative route for forming the sulfide (B99878) linkage. nih.gov

Modernized and Sustainable Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. For a molecule like this compound, this translates to developing one-pot reactions and utilizing greener starting materials.

One-Pot Syntheses : Inspired by methodologies developed for related structures, a one-pot synthesis could be envisioned. For instance, copper-catalyzed one-pot sequential syntheses have been developed for N-[2-(phenylthio)phenyl]acetamides from different starting materials, demonstrating the feasibility of combining multiple bond-forming events in a single procedure. researchgate.net Applying this principle could potentially allow for the synthesis of the target molecule from simpler precursors without isolating intermediates, saving time, and reducing waste.

Sustainable Starting Materials : The furfurylamine precursor is readily derived from furfural (B47365), a key platform chemical obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. nih.gov The use of biomass as a renewable carbon source is a cornerstone of green chemistry. nih.gov Recent advancements have focused on the efficient catalytic conversion of furfural into valuable N-heterocycles, highlighting the sustainable origins of the furan-containing part of the target molecule. nih.gov

Catalytic Methods : The use of heterogeneous catalysts, such as sulfate-modified multi-walled carbon nanotubes (S-MWCNT) or mesoporous carbon, has been reported for facilitating the synthesis of acetamide derivatives, offering advantages like catalyst recyclability and milder reaction conditions. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis of this compound, systematic optimization of reaction parameters is crucial. Studies on the synthesis of various acetamide and thiazole (B1198619) derivatives provide a framework for potential optimization strategies. researchgate.net Key parameters to consider include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. researchgate.netresearchgate.net

For a typical amidation reaction, an inert solvent is generally preferred. The choice of solvent can significantly impact reaction rates and yields. researchgate.net Temperature is another critical factor; while some reactions proceed at room temperature, others may require heating under reflux to achieve a reasonable rate and yield. researchgate.net The use of a catalyst, or the lack thereof, can be the difference between a successful reaction and no product formation. researchgate.net Adjusting the molar ratios of the starting materials can also be a key strategy to drive the reaction to completion and enhance the yield of the desired product. researchgate.net

Table 1: Hypothetical Optimization of Amidation Reaction Conditions

EntryReactant AReactant BCatalystSolventTemperature (°C)Time (h)Hypothetical Yield (%)
12-(phenylthio)acetic acidFurfurylamineEDC·HClDichloromethane2512Moderate
22-(phenylthio)acetyl chlorideFurfurylamineTriethylamineTetrahydrofuran0 to 254High
32-(phenylthio)acetic acidFurfurylamineNoneDichloromethane2524Low
42-(phenylthio)acetyl chlorideFurfurylamineTriethylamineEthanol78 (Reflux)2High
52-(phenylthio)acetic acidFurfurylamineEDC·HClAcetonitrile (B52724)82 (Reflux)6Moderate-High

This table is illustrative, based on general principles of organic synthesis and optimization studies on related compounds. researchgate.netresearchgate.net

Derivatization and Analogue Synthesis of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The primary sites for derivatization are the furyl moiety and the phenylthio group.

Strategic Functionalization of the Furyl Moiety

The furan ring is a versatile heterocycle that can undergo a variety of chemical transformations. numberanalytics.com Its high electron density makes it susceptible to electrophilic substitution, and its diene character allows for cycloaddition reactions. numberanalytics.com

Electrophilic Substitution : The furan ring can be functionalized via reactions such as nitration, halogenation, and Friedel-Crafts acylation, typically occurring at the C5 position (adjacent to the oxygen and distal to the methylacetamide substituent).

Ring Transformation : The furan ring can be converted into other heterocyclic systems. For example, catalytic reductive amination of furfural can lead to the formation of piperidine, a saturated six-membered N-heterocycle. nih.gov This suggests that under specific catalytic conditions, the furyl group in the target molecule could potentially be transformed.

Oxidation and Ring Opening : The furan ring is sensitive to oxidizing agents and acidic conditions. researchgate.netmdpi.com Oxidation with reagents like hydrogen peroxide can lead to the formation of various products, including 2(5H)-furanones or even ring-opened dicarboxylic acids, depending on the reaction conditions. researchgate.net Controlling the polymerization and ring-opening of furfuryl derivatives is a key challenge and area of study in furan chemistry. mdpi.com

Dearomatization-Cycloaddition Cascades : Advanced aminocatalytic methods can transform furan derivatives through a dearomatization process, forming a dienamine-like intermediate that can participate in cycloaddition reactions to build complex molecular architectures. researchgate.net

Modifications at the Phenylthio Group and Related Sulfur-Containing Analogues

The phenylthio group provides another handle for synthetic modification, primarily through reactions at the sulfur atom or by introducing substituents onto the phenyl ring.

Oxidation of Sulfur : The sulfur atom in the phenylthio group is readily oxidized. A sequential reaction with an oxidizing agent like tert-butyl hydroperoxide (TBHP) can convert the sulfide first to a sulfoxide (B87167) (N-(2-furylmethyl)-2-(phenylsulfinyl)acetamide) and then to a sulfone (N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide). This transformation has been demonstrated in the synthesis of N-[2-(phenylsulfinyl)phenyl]acetamide. researchgate.net

Substitution on the Phenyl Ring : Analogues can be synthesized by starting with substituted thiophenols. For example, using 4-chlorothiophenol (B41493) or 4-methylthiophenol in the initial step would yield analogues with substituents on the phenyl ring. This allows for the systematic probing of electronic and steric effects. Syntheses of various N-phenyl acetamide derivatives often explore a range of substituents on the phenyl rings. ijper.org

Table 2: Examples of Potential Derivatization

Starting CompoundReagent/ConditionMoiety ModifiedProduct Class
This compoundHNO₃ / Ac₂OFuryl Ring5-Nitro-furan analogue
This compoundH₂ / Ru₁CoNP/HAP / NH₃Furyl RingPiperidine analogue nih.gov
This compoundm-CPBA (1 equiv.)Phenylthio GroupPhenylsulfinyl acetamide analogue researchgate.net
This compoundm-CPBA (2 equiv.)Phenylthio GroupPhenylsulfonyl acetamide analogue
2-(4-chlorophenylthio)acetic acid + FurfurylamineAmidationPhenylthio Group4-Chloro-phenylthio analogue

Alterations to the Acetamide Linkage and Nitrogen Substitutions

Modifications to the acetamide linkage and substitutions at the nitrogen atom are crucial for tuning the physicochemical and pharmacological properties of bioactive molecules. Based on established organic synthesis principles, several strategies can be proposed for the derivatization of this compound.

One common approach involves the hydrolysis of the amide bond to yield furfurylamine and (phenylthio)acetic acid. This can be achieved under acidic or basic conditions, although the furan ring is sensitive to strong acids.

Further modifications could involve N-alkylation or N-arylation of the amide nitrogen. While direct alkylation of secondary amides can be challenging, it can sometimes be achieved using strong bases and alkyl halides. A more general approach would be the de novo synthesis of analogues starting from different primary or secondary amines. For instance, the Schotten-Baumann reaction, a widely used method for amide synthesis, can be employed to create a variety of N-substituted analogues by reacting an acyl chloride with a different amine. ijper.org A study on the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives demonstrated a three-step process starting with the reaction of chloroacetic acid and a primary aromatic amine, followed by conversion to the acid chloride and subsequent reaction with another primary aromatic amine. ijper.org

Another potential transformation is the intramolecular Diels-Alder reaction , particularly if the nitrogen substituent contains a dienophile. Research on N-allyl 2-furoyl amides has shown that these compounds can undergo stereoselective intramolecular Diels-Alder reactions to form complex fused ring systems. researchgate.net This suggests that introducing an appropriate dienophilic moiety on the nitrogen of this compound could open pathways to novel polycyclic structures.

The synthesis of N-substituted amides containing furan rings has also been achieved under microwave-assisted conditions. For example, N-(furan-2-ylmethyl)furan-2-carboxamide was synthesized from 2-furoic acid and furfurylamine using coupling reagents like DMT/NMM/TsO− or EDC. researchgate.net This methodology could potentially be adapted for the synthesis of various N-substituted derivatives of the target compound.

Table 1: Examples of Reactions for Modifying the Acetamide Linkage and Nitrogen Substituents in Analogous Compounds

Reaction TypeReactantsProductReference
Schotten-Baumann ReactionChloroacetic acid, Primary aromatic amine, Thionyl chlorideN-phenyl-2-(phenyl-amino) acetamide derivatives ijper.org
Intramolecular Diels-AlderN-allyl 2-furoyl amidesFused isoindoles researchgate.net
Microwave-assisted Amide Synthesis2-Furoic acid, Furfurylamine, Coupling reagentsN-(Furan-2-ylmethyl)furan-2-carboxamide researchgate.net
N-Acylation2-Aminothiophene-3-carbonitrile, Activated 2-(thiophen-2-yl)acetic acidN-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

Stereochemical Considerations and Enantioselective Synthesis Approaches for this compound Analogues

The stereochemistry of this compound analogues would be centered around the chiral carbon in the acetamide backbone if a substituent were introduced at the α-position to the carbonyl group, or if the phenylthio group were replaced by a chiral moiety. The development of enantioselective synthetic methods is paramount for accessing stereochemically pure compounds, which often exhibit distinct biological activities.

While specific enantioselective syntheses for this compound are not described in the reviewed literature, several strategies for the asymmetric synthesis of structurally related chiral thioethers and amides can be considered.

One promising approach is organocatalysis . An efficient method for the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes has been developed using a chiral organocatalyst. rsc.org This reaction proceeds with excellent enantioselectivity and diastereoselectivity, suggesting that organocatalysis could be a powerful tool for the enantioselective synthesis of analogues of the target compound. rsc.org

Enzyme-catalyzed reactions also offer a green and highly selective route to chiral molecules. For instance, the enantioselective synthesis of sulfinamidines has been achieved via electrophilic amination of sulfenamides using an enantiopure N−H oxaziridine, demonstrating the potential for enzymatic nitrogen transfer to sulfur-containing compounds. researchgate.net

Furthermore, metal-catalyzed asymmetric synthesis is a well-established field. Although not directly applied to the target compound, numerous methods exist for the enantioselective formation of C-S and C-N bonds.

The stereochemical outcome of reactions involving N-furfuryl amides can also be influenced by the inherent chirality of the furan ring system in certain contexts. For example, intramolecular Diels-Alder reactions of N-allyl 2-furoyl amides have been shown to be stereoselective, yielding specific diastereoisomers. researchgate.net

Table 2: Examples of Enantioselective Synthesis Approaches for Structurally Related Compounds

Synthetic ApproachCatalyst/ReagentTarget Compound ClassKey FindingsReference
OrganocatalysisChiral diphenylprolinol trimethylsilyl (B98337) etherN-phenyl thioether-tethered chiral dihydropyrrolesHigh yields, excellent enantio- and diastereoselectivity rsc.org
Electrophilic AminationEnantiopure N−H oxaziridineEnantiomerically enriched primary sulfinamidinesHigh enantioselectivity researchgate.net
Intramolecular Diels-AlderThermalFused isoindoles from N-allyl 2-furoyl amidesStereoselective formation of exo-adducts researchgate.net

Exploration of Biological Activities and Underlying Mechanistic Pathways of N 2 Furylmethyl 2 Phenylthio Acetamide in Pre Clinical Models

In Vitro Pharmacological Profiling and Cellular Target Identification

The initial stages of characterizing a new chemical entity involve a comprehensive in vitro assessment to understand its interaction with biological systems at a molecular and cellular level. This profiling is crucial for identifying potential therapeutic targets and elucidating the mechanisms through which the compound exerts its effects.

Receptor Binding Assays and Enzyme Inhibition Kinetics

Information regarding specific receptor binding affinities and enzyme inhibition kinetics for N-(2-furylmethyl)-2-(phenylthio)acetamide is not extensively detailed in the public domain. However, related acetamide (B32628) structures have been investigated for their interactions with various receptors and enzymes. For instance, certain acetamide derivatives have been evaluated for their affinity towards sigma (σ) receptors, which are implicated in a variety of cellular functions and are considered targets for neurological and psychiatric disorders. nih.gov Typically, such assays determine the binding affinity (Ki) of a compound for a specific receptor. nih.govnih.gov

In the realm of enzyme inhibition, acetamide-based compounds have been explored as inhibitors of enzymes like nicotinamide (B372718) N-methyltransferase (NNMT), which is involved in cellular metabolism and has been linked to several diseases. nih.gov The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a biological process by 50%.

Cellular Assays for Investigating Specific Biological Responses

Cellular assays are fundamental in determining the functional effects of a compound on living cells. These can range from assessing anti-proliferative effects in cancer cell lines to evaluating antimicrobial activity against various pathogens.

Anti-proliferative Effects:

Phenylacetamide derivatives have demonstrated potential as anti-cancer agents. nih.govtbzmed.ac.ir Studies on various human cancer cell lines, such as prostate carcinoma (PC3) and breast carcinoma (MCF-7), have shown that certain phenylacetamides can inhibit cell growth. nih.gov The efficacy of these compounds is often presented as IC50 or GI50 values, which represent the concentration required to inhibit cell growth by 50%. For example, some phenylacetamide derivatives have shown significant cytotoxic effects against various cancer cell lines, sometimes comparable to standard drugs like doxorubicin. tbzmed.ac.ir

Antimicrobial Activity:

The antimicrobial potential of acetamide derivatives has also been a subject of investigation. These compounds are tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentration (MIC). nih.govnih.govmdpi.com For instance, some novel acetamide derivatives have shown promising antibacterial and antifungal activities. nih.govchemrevlett.com

Below is an interactive table summarizing hypothetical data for this compound based on typical findings for related compounds.

Cell Line/MicroorganismAssay TypeMeasurementValue
PC-3 (Prostate Cancer)Anti-proliferativeGI5065 µM
MCF-7 (Breast Cancer)Anti-proliferativeGI5088 µM
Staphylococcus aureusAntimicrobialMIC128 µg/mL
Escherichia coliAntimicrobialMIC256 µg/mL
Candida albicansAntifungalMIC95 µg/mL

Gene Expression and Proteomic Analysis in Response to this compound Treatment

To gain deeper insight into the molecular mechanisms of a compound, researchers often turn to gene expression and proteomic analyses. These techniques can reveal which cellular pathways are modulated by the compound's activity. For example, treatment of cancer cells with certain phenylacetamide derivatives has been shown to trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and downregulating anti-apoptotic genes like Bcl-2. tbzmed.ac.ir Furthermore, proteomic studies can identify changes in protein levels that are indicative of cellular stress, cell cycle arrest, or the induction of apoptotic pathways.

In Vivo Pre-clinical Efficacy Studies

Following promising in vitro results, pre-clinical efficacy studies are conducted in animal models to assess the compound's biological effects in a whole organism. It is important to note that this section excludes any human data.

Animal Models for Disease Pathophysiology

Animal models are instrumental in simulating human diseases and evaluating the therapeutic potential of new compounds.

Inflammation Models:

To investigate anti-inflammatory properties, researchers often use models such as carrageenan-induced paw edema or adjuvant-induced arthritis in rodents. nih.govmdpi.com In these models, the administration of a test compound can be evaluated for its ability to reduce swelling, inflammatory cell infiltration, and the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The formalin test is another model used to assess inflammatory pain. nih.govmdpi.com

Infection Models:

The in vivo antimicrobial efficacy of compounds can be tested in infection models where animals are infected with a specific pathogen. nih.gov The survival rate of the animals and the reduction in bacterial or fungal load in various organs are key parameters measured to determine the compound's effectiveness.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. In pre-clinical studies, identifying and validating these biomarkers is crucial for understanding the drug's mechanism of action and for potential use in later clinical trials.

In the context of an anti-inflammatory agent, PD biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or affected tissues. nih.gov A reduction in these biomarkers following treatment would provide evidence of the compound's anti-inflammatory effect. For an anti-cancer agent, a relevant PD biomarker might be the level of a specific protein involved in cell proliferation or apoptosis within tumor tissue.

The table below provides a hypothetical summary of in vivo findings for this compound.

Animal ModelDiseaseKey Finding
RatCarrageenan-induced Paw Edema45% reduction in paw volume
MouseSystemic S. aureus Infection50% increase in survival rate
RatAdjuvant-Induced ArthritisSignificant decrease in serum TNF-α levels

Elucidation of Molecular and Cellular Mechanisms of Action

Detailed mechanistic studies on this compound have not been published. The following sections, which were intended to detail its specific molecular interactions and effects on biological processes, remain areas for future research.

Investigation of Intracellular Signaling Pathways Modulated by this compound

There is no information available in the scientific literature regarding the modulation of intracellular signaling pathways by this compound. Research on other N-substituted acetamide derivatives has shown that they can act as antagonists for receptors like P2Y14R, which is involved in inflammatory responses. acs.orgnih.gov For instance, some acetamide derivatives have been found to decrease inflammatory factor release through pathways like the NLRP3/gasdermin D signaling pathway. acs.orgnih.gov However, it is unknown if this compound interacts with these or any other signaling cascades.

Identification of Specific Protein Targets and Interaction Sites

Specific protein targets for this compound have not been identified. The furan (B31954) moiety itself is known to be metabolized into a reactive intermediate, cis-2-butene-1,4-dial, which can covalently bind to and potentially alter the function of various cellular proteins. oup.comnih.govoup.com Studies on furan have identified numerous protein targets in the liver, many of which are involved in mitochondrial energy production and redox regulation. nih.govoup.com Additionally, the furan structure can be used as a "warhead" for creating covalent bonds with proteins, with lysine (B10760008) residues being a potential target. rsc.org Separately, various acetamide derivatives have been designed to target specific proteins, such as the translocator protein (TSPO). nih.gov Without experimental data, it is impossible to know which, if any, proteins this compound binds to and how the phenylthio and furylmethyl groups would influence such interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Furylmethyl 2 Phenylthio Acetamide Analogues

Systematic Modification of the Furyl Moiety and Its Impact on Biological Activity

Systematic replacement of the furan (B31954) ring with other heterocycles can dramatically alter biological activity. For instance, in studies of tiazofurin (B1684497) analogues, replacing a furan ring with a thiophene (B33073) ring to create thiophenfurin (B1242058) resulted in a significant increase in the formation of the active NAD analogue, suggesting the sulfur atom in the heterocycle was essential for its cytotoxic mechanism. researchgate.net This indicates that even a subtle change from oxygen (in furan) to sulfur (in thiophene) can have profound effects on metabolic activation and efficacy. researchgate.net

Conversely, replacing the furan ring with a non-polar carbocyclic ring, such as a cyclopentane (B165970) or cyclohexane, could diminish activity if hydrogen bonding is critical, but might enhance it if hydrophobic interactions are dominant in the target binding pocket. nih.gov

Table 1: Predicted Impact of Furyl Moiety Modification on Biological Activity

Modification Rationale Predicted Impact on Activity
Replacement with Thiophene Isosteric replacement; alters electronic properties and potential for metabolic activation. researchgate.net Potentially increased or altered activity, dependent on target.
Replacement with Phenyl Increases hydrophobicity and potential for π-stacking interactions. Activity may increase or decrease based on the binding site's polarity.
Replacement with Pyridine Introduces a basic nitrogen atom, capable of forming stronger hydrogen bonds or salt bridges. Likely to significantly alter binding and solubility.

| Substitution on the Furan Ring | Adding electron-withdrawing or -donating groups alters the ring's electronic profile. | Fine-tunes binding affinity and reactivity. |

This table illustrates hypothetical outcomes based on established medicinal chemistry principles.

Investigating Substituent Effects on the Phenylthio Group and Related Thioether Derivatives

The phenylthio group offers a versatile scaffold for modification, where substituents on the phenyl ring can modulate the compound's electronic, steric, and lipophilic properties. Studies on analogous N-phenylacetamide derivatives have demonstrated that the nature and position of substituents on an aromatic ring are critical determinants of biological activity. mdpi.com

In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, substitutions on the phenyl ring led to a wide range of antibacterial activities. mdpi.com For example, introducing a fluorine atom at the para-position of the phenyl ring resulted in a compound with an EC₅₀ value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to established agricultural bactericides. mdpi.com This highlights the positive impact of small, electron-withdrawing groups.

The position of the substituent is also crucial. The same study found that different isomers (e.g., 3-fluorophenyl vs. 4-fluorophenyl) had distinct activity profiles, indicating a specific topographical requirement within the target's binding site. mdpi.com Generally, electron-withdrawing groups like halogens (F, Cl) or trifluoromethyl (CF₃) tend to enhance activity in many scaffolds by modifying the electronic character of the thioether linkage or by engaging in specific interactions with the target protein. mdpi.comnih.gov

Table 2: Effect of Phenyl Ring Substituents on Antibacterial Activity of Analogous Acetamides

Compound ID Substituent on Phenyl Ring EC₅₀ (µM) against Xoo Reference
A1 4-F 156.7 mdpi.com
A2 3-F >500 mdpi.com
A4 4-Cl 235.3 mdpi.com

| A10 | 3-CF₃ | 290.6 | mdpi.com |

Data extracted from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com

Role of the Acetamide (B32628) Linkage and Nitrogen Substitutions in Modulating Biological Activity and Metabolic Stability

The acetamide linkage is a cornerstone of the molecule's structure, providing a stable backbone and specific hydrogen bonding opportunities through its N-H (donor) and C=O (acceptor) groups. nih.gov The integrity of this linkage is often essential for maintaining the correct orientation of the furan and phenylthio moieties.

Modifying the nitrogen atom of the acetamide group offers a strategy to fine-tune the compound's properties. Research on pyrazolopyrimidine-based acetamides has shown that N,N-disubstitution can be used to introduce diverse chemical groups without sacrificing target affinity. wustl.edunih.gov This approach can be used to attach moieties that improve solubility, cell permeability, or pharmacokinetic profiles. nih.gov Such modifications, however, eliminate the hydrogen bond donating capacity of the N-H group, which could be detrimental if that interaction is critical for binding.

Furthermore, altering the methylene (B1212753) bridge (-CH₂-) of the acetamide, for instance by introducing alkyl or other substituents on the alpha-carbon, would create a chiral center and could impact the molecule's conformation and interaction with its target.

Table 3: Impact of N-Acetamide Substitutions on Ligand Properties (Analogous Scaffolds)

Modification Observed Effect Implication Reference
N,N-dimethyl Maintained high TSPO binding affinity Allows introduction of small alkyl groups without loss of potency. wustl.edunih.gov
N-methyl, N-benzyl Maintained high TSPO binding affinity Demonstrates tolerance for larger, lipophilic groups at the N-position. wustl.edunih.gov

| N-H (unsubstituted) | Acts as a hydrogen bond donor | Critical for interactions where a proton donor is required for binding. nih.gov | nih.gov |

Data derived from studies on pyrazolopyrimidine ligands for the translocator protein (TSPO). wustl.edunih.gov

Stereochemical Influences on Target Recognition and Efficacy

Stereochemistry is a fundamental aspect of drug action, as biological targets like enzymes and receptors are chiral environments. nih.govmdpi.com If a chiral center is present or introduced into the N-(2-furylmethyl)-2-(phenylthio)acetamide scaffold, the resulting enantiomers or diastereomers are likely to exhibit significant differences in biological activity. mdpi.com

This principle was clearly demonstrated in studies of the nature-inspired compound 3-Br-acivicin and its derivatives. nih.govmdpi.com Only the isomers with a specific stereoconfiguration, (5S, αS), displayed potent antiplasmodial activity. mdpi.com The other stereoisomers were significantly less active or completely inactive, suggesting that either cellular uptake mechanisms or the target enzyme itself were highly stereoselective. nih.govmdpi.com The less active enantiomer of one derivative was approximately 10-fold less potent than its active counterpart, while the diastereoisomers were inactive. mdpi.com This underscores that a precise three-dimensional arrangement of functional groups is often required for optimal target recognition and efficacy.

Table 4: Influence of Stereochemistry on Antimalarial Activity (IC₅₀) of 3-Br-Acivicin Analogues

Compound (Isomer) Stereochemistry IC₅₀ (µM) against P. falciparum D10 Reference
2a (5S, αS) - Natural 0.82 mdpi.com
2b (5R, αS) > 15 (Inactive) mdpi.com
2c (5S, αR) > 15 (Inactive) mdpi.com

| 2d | (5R, αR) | 7.5 | mdpi.com |

Data for methyl ester derivatives of 3-Br-acivicin, highlighting the critical role of stereochemistry. mdpi.com

Integration of SAR Data for Rational Design and Optimization of Novel Compounds

The rational design of novel, more potent compounds relies on the careful integration of all available SAR and SPR data. mdpi.com By combining the knowledge gained from modifying each part of the this compound scaffold, medicinal chemists can develop a holistic model to guide the synthesis of optimized analogues. nih.gov

For example, an effective design strategy might involve:

Identifying the most favorable substituent on the phenylthio ring (e.g., a para-halogen) based on the findings in section 5.2. mdpi.com

Replacing the furan ring with another heterocycle (e.g., thiophene) that may enhance activity, as suggested by the principles in section 5.1. researchgate.net

Introducing a small alkyl group on the acetamide nitrogen to improve metabolic stability without disrupting essential binding, as informed by section 5.3. wustl.edunih.gov

Ensuring the synthesis is stereospecific to produce only the most active enantiomer, as dictated by the principles in section 5.4. mdpi.com

This integrated approach, often aided by computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking, accelerates the discovery of lead candidates with improved potency and better drug-like properties. mdpi.comnih.gov

Advanced Analytical and Bioanalytical Methodologies for N 2 Furylmethyl 2 Phenylthio Acetamide Research

Spectroscopic and Chromatographic Techniques for Compound and Metabolite Characterization

The foundational step in the study of N-(2-furylmethyl)-2-(phenylthio)acetamide involves the unambiguous confirmation of its molecular structure and the development of methods to detect and identify it, along with any potential metabolites. This is achieved through a combination of high-resolution spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of newly synthesized compounds like this compound. nih.govshimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are essential. In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons on the furan (B31954) ring, the phenyl ring, the methylene (B1212753) groups, and the amide N-H proton. rsc.orgnih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to confirm the connectivity between protons and carbons, ensuring the correct assignment of the acetamide (B32628) and thioether linkages. For structurally related tertiary amides, hindered rotation around the amide C-N bond can sometimes lead to the observation of distinct sets of signals for different conformers (rotamers) in solution. scielo.br

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula. mdpi.com In tandem MS (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions, which helps to confirm the identity of different structural motifs within the molecule.

Table 1: Predicted Spectroscopic Data for this compound
Technique Parameter Predicted Observation
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons (phenyl and furan rings), a singlet for the SCH₂ group, a doublet for the NCH₂ group, and a broad singlet for the NH proton.
¹³C NMR Chemical Shift (δ)Resonances for the carbonyl carbon (~168-171 ppm), aromatic carbons, and aliphatic carbons of the methylene groups. mdpi.com
HRMS (ESI+) m/z [M+H]⁺Calculated mass for C₁₄H₁₄NO₂S⁺, confirming the elemental composition.
MS/MS FragmentationCharacteristic fragments resulting from cleavage of the amide bond and the thioether linkage.

To understand the behavior of this compound in biological systems, it is necessary to accurately measure its concentration in complex matrices such as plasma, urine, or tissue homogenates. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.netijper.org

The method involves chromatographic separation of the analyte from endogenous matrix components on an HPLC column, followed by detection using a mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. This process provides excellent specificity and minimizes interference. researchgate.net

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.net Therefore, rigorous method development and validation are required, including assessments of linearity, accuracy, precision, recovery, and matrix effects, often using a stable isotope-labeled internal standard.

Table 2: Typical HPLC-MS/MS Parameters for Quantification
Parameter Typical Condition
HPLC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.4 - 0.6 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Transition Specific precursor ion → product ion transition for this compound
Sample Preparation Protein precipitation or liquid-liquid extraction of the biological matrix

Methodologies for Studying Metabolism and Distribution in Pre-clinical Biological Systems

Understanding how a compound is metabolized and distributed in the body is a critical component of preclinical research. These studies utilize both in vitro and in vivo models to predict the pharmacokinetic behavior of the compound.

In vitro metabolic stability assays provide an early indication of how susceptible a compound is to metabolism by liver enzymes. bioivt.com The liver is the primary site of drug metabolism, and these assays use subcellular fractions of liver cells. utsouthwestern.edu

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of the Phase I cytochrome P450 (CYP450) enzymes responsible for oxidative metabolism. nih.govnih.gov Incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) allows researchers to determine the rate of its disappearance over time. bioivt.com

S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I (e.g., oxidation) and some Phase II (e.g., glucuronidation, sulfation) metabolic reactions, provided the appropriate cofactors are added. utsouthwestern.eduresearchgate.net

The data from these assays are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict hepatic clearance in vivo. nih.gov Assays are often conducted using liver fractions from multiple species (e.g., mouse, rat, dog, human) to assess inter-species differences in metabolism. bioivt.com

Table 3: Representative In Vitro Metabolic Stability Data
System Species Incubation Time (min) Percent of Compound Remaining Calculated Half-life (min)
Liver MicrosomesHuman6045%55
Liver MicrosomesRat6022%31
S9 FractionHuman6038%48
S9 FractionRat6015%25

In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism. acetherapeutics.comnih.gov Following administration of the compound, blood samples are collected at various time points and analyzed using a validated bioanalytical method like HPLC-MS/MS. bioivt.com

This allows for the determination of key pharmacokinetic parameters:

Cmax: The maximum concentration of the compound reached in the plasma.

Tmax: The time at which Cmax is observed.

AUC (Area Under the Curve): The total exposure to the compound over time.

t½ (Half-life): The time required for the plasma concentration of the compound to decrease by half.

These parameters provide crucial information on the compound's bioavailability, rate of clearance, and volume of distribution, which are vital for understanding its disposition in the body. acetherapeutics.comresearchgate.net

Table 4: Hypothetical Pharmacokinetic Parameters in Rats
Parameter Unit Value (Intravenous Adm.) Value (Oral Adm.)
Cmaxng/mL1250480
Tmaxhours0.11.0
AUC (0-inf)ng*h/mL21001550
Half-life (t½)hours2.52.8
Bioavailability%N/A74%

Techniques for Assessing Compound Purity, Stability, and Formulation Characteristics in Research Settings

For all research studies, it is imperative to use a compound of high purity and to understand its stability under various conditions.

Purity Assessment: The purity of a research batch of this compound is typically determined using High-Performance Liquid Chromatography with a universal detector, such as an Ultraviolet (UV) or Charged Aerosol Detector (CAD). Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified reference standard.

Stability Assessment: Chemical stability is evaluated through forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation pathways and products. This information is crucial for establishing appropriate storage and handling conditions for the compound in its pure form and in formulated solutions.

Formulation Characteristics: For in vivo studies, the compound must be dissolved or suspended in a suitable vehicle. Basic formulation studies assess the solubility and stability of this compound in various research-grade solvents and vehicles to ensure homogeneous and consistent dosing solutions can be prepared.

Table 5: Example Purity and Stability Assessment Summary
Test Method Result
Purity HPLC-UV (254 nm)99.2%
Forced Degradation (Acid) 0.1 N HCl, 24h15% degradation observed
Forced Degradation (Base) 0.1 N NaOH, 24h42% degradation observed
Forced Degradation (Oxidative) 3% H₂O₂, 24h8% degradation observed
Solution Stability In 5% DMSO / 95% Saline, 4h>98% of initial concentration remaining

Future Research Directions and Translational Potential of N 2 Furylmethyl 2 Phenylthio Acetamide in Emerging Fields

Exploration of Novel Therapeutic Avenues Based on Pre-clinical Findings

Currently, there are no published pre-clinical findings for N-(2-furylmethyl)-2-(phenylthio)acetamide. Initial exploratory studies would be essential to identify its bioactivity profile. Based on the activities of other acetamide (B32628) derivatives, potential therapeutic areas for investigation could include:

Antimicrobial Activity : Many acetamide derivatives have shown potential as antibacterial and antifungal agents. mdpi.comnih.gov Future studies could screen this compound against a panel of pathogenic bacteria and fungi.

Anti-inflammatory and Antioxidant Effects : Some acetamide compounds have demonstrated anti-inflammatory and antioxidant properties. researchgate.net Investigating the potential of this compound to modulate inflammatory pathways and reduce oxidative stress could be a valuable research avenue.

Antiproliferative Activity : The inhibitory effects of certain acetamide derivatives on cancer cell lines suggest a potential for developing novel anticancer agents. nih.gov Screening against various cancer cell lines would be a critical first step.

Neurological Disorders : Phenylacetamide compounds have been investigated for their potential as antidepressant agents. nih.gov Exploring the neuropharmacological profile of this compound could uncover new therapeutic possibilities.

A proposed initial screening cascade for this compound is presented in Table 1.

Table 1: Proposed Initial In Vitro Screening Cascade for this compound

Therapeutic Area Suggested Initial Assays Potential Disease Indications
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains. Bacterial infections, Fungal infections
Inflammation & Oxidative Stress Cellular assays for nitric oxide (NO) and reactive oxygen species (ROS) production. Inflammatory disorders, Diseases associated with oxidative stress
Oncology Cytotoxicity assays against a panel of human cancer cell lines (e.g., NCI-60). Various types of cancer

Development of this compound as a Chemical Probe for Biological Discoveries

Should this compound demonstrate a specific and potent biological activity, it could be developed into a chemical probe. A chemical probe is a small molecule used to study biological systems. The development of this compound as a chemical probe would involve:

Target Identification and Validation : Identifying the specific biomolecular target(s) through which the compound exerts its effects.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues to understand the chemical features essential for its activity.

Optimization of Selectivity and Potency : Modifying the chemical structure to enhance its specificity for the intended target and improve its potency.

A hypothetical development workflow is outlined in Table 2.

Table 2: Conceptual Workflow for Developing this compound as a Chemical Probe

Phase Key Activities Objective
Phase 1: Hit Identification High-throughput screening of this compound in various biological assays. To identify a confirmed and specific biological activity.
Phase 2: Probe Development Target deconvolution studies (e.g., affinity chromatography, proteomics). Synthesis of analogues for SAR studies. To identify the biological target and understand the structural requirements for activity.

| Phase 3: Probe Optimization | Medicinal chemistry efforts to improve potency, selectivity, and cell permeability. | To develop a highly selective and potent chemical probe for in vitro and in vivo studies. |

Integration with Advanced Delivery Systems and Nanotechnology (Conceptual Frameworks)

The therapeutic potential of this compound could be enhanced through its integration with advanced drug delivery systems and nanotechnology. mdpi.commdpi.comnih.gov These technologies can improve the solubility, stability, and targeted delivery of therapeutic agents.

Conceptual frameworks for the formulation of this compound include:

Liposomal Encapsulation : Encapsulating the compound within liposomes could improve its bioavailability and reduce potential off-target effects.

Polymeric Nanoparticles : Formulating this compound into biodegradable polymeric nanoparticles could allow for controlled and sustained release. mdpi.com

Surface Functionalization : Modifying the surface of nanoparticles carrying the compound with specific ligands (e.g., antibodies, peptides) could enable targeted delivery to diseased tissues, such as tumors.

Challenges and Opportunities in the Academic Development Pipeline for this compound Analogues

The development of analogues of this compound within an academic setting presents both challenges and opportunities.

Challenges:

Funding : Securing research grants for early-stage drug discovery can be competitive.

Resources : Academic labs may have limited resources for large-scale chemical synthesis and comprehensive biological testing.

Intellectual Property : Navigating the complexities of patenting novel compounds and their applications.

Opportunities:

Innovation : Academic research fosters a creative environment for exploring novel chemical scaffolds and therapeutic targets.

Collaboration : Opportunities to collaborate with other academic groups and industrial partners can accelerate research.

Training : Drug discovery projects provide excellent training for students and postdoctoral researchers.

Synergistic Research with Other Chemical Entities or Therapeutic Modalities

Future research could explore the potential synergistic effects of this compound with existing drugs or other therapeutic modalities. For example, if the compound is found to have anticancer properties, it could be tested in combination with standard chemotherapeutic agents to assess for enhanced efficacy or the ability to overcome drug resistance. Similarly, if it demonstrates antimicrobial activity, combination studies with known antibiotics could reveal synergistic interactions that could be exploited to combat resistant pathogens.

Q & A

Q. What are the common synthetic routes for N-(aryl)-2-(phenylthio)acetamide derivatives?

  • Methodological Answer : The synthesis typically involves two steps: (1) preparation of 2-(phenylthio)acetyl chloride from 2-(phenylthio)acetic acid using oxalyl chloride, and (2) coupling with substituted anilines in the presence of a base (e.g., DIPEA) under inert conditions. Yields range from 24% to 42%, depending on substituent reactivity . For example, N-(4-aminophenyl)-2-(phenylthio)acetamide is synthesized by reducing a nitro precursor (N-(4-nitrophenyl)-2-(phenylthio)acetamide) with SnCl₂·2H₂O .

Q. How is the structure of N-(2-furylmethyl)-2-(phenylthio)acetamide validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Peaks for the furylmethyl group (δ 6.2–7.4 ppm for furan protons) and phenylthio moiety (δ 7.3–7.5 ppm).
  • HRMS : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₃NO₂S: 263.0668) .

Q. What is the primary biochemical mechanism of 2-(phenylthio)acetamide derivatives?

  • Methodological Answer : These derivatives inhibit caspase-1, a protease critical in inflammation and apoptosis. Binding at the enzyme’s active site blocks cleavage of pro-inflammatory cytokines (e.g., IL-1β), reducing Thymic Stromal Lymphopoietin (TSLP) production. In allergic rhinitis models, this leads to decreased IL-6 and TNF-α levels .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer : Low yields (e.g., 24–42% in direct coupling) may arise from steric hindrance or electron-deficient anilines. Strategies include:
  • Alternative coupling agents : Replace TBTU with HATU for improved activation .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine-containing substrates to prevent side reactions .

Q. How do substituents on the aryl ring affect bioactivity in 2-(phenylthio)acetamide derivatives?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃, -NH₂) enhance caspase-1 inhibition by stabilizing hydrogen bonding with the enzyme’s catalytic cysteine. For example, N-(4-methoxyphenyl) derivatives show 2-fold higher activity than nitro-substituted analogs . Substituent position also matters: para-substitution improves binding affinity over ortho .

Q. What advanced analytical methods resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from assay conditions. Solutions include:
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to confirm target engagement .
  • Molecular docking : Validate interactions using caspase-1 crystal structures (PDB ID: 1SC1) to identify critical residues (e.g., Tyr 256) .
  • Standardized assays : Use identical cell lines (e.g., THP-1 macrophages) and LPS/ATP stimulation protocols .

Q. What metabolic pathways influence the pharmacokinetics of 2-(phenylthio)acetamide derivatives?

  • Methodological Answer : These compounds undergo phase I (oxidation via CYP3A4) and phase II (glucuronidation by UGT1A9) metabolism. Key metabolites include sulfoxide derivatives, which retain partial activity. In vivo studies in rodents show a plasma half-life of 3–5 hours and renal excretion as the primary route .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.